molecular formula C12H6ClFN2 B2843012 2-Fluoro-7-chlorophenazine CAS No. 1346682-89-0

2-Fluoro-7-chlorophenazine

Cat. No.: B2843012
CAS No.: 1346682-89-0
M. Wt: 232.64
InChI Key: ZKZVLCYPXGOJQX-UHFFFAOYSA-N
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Description

2-Fluoro-7-chlorophenazine is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The unique structural features of this compound make it a valuable compound for scientific research and industrial applications.

Preparation Methods

The synthesis of 2-Fluoro-7-chlorophenazine can be achieved through several synthetic routes. One common method involves the condensation of 2-chloroaniline and 2-fluoroaniline with 1,2-diaminobenzene under oxidative conditions . This reaction typically requires the use of oxidizing agents such as potassium permanganate or ferric chloride. The reaction is carried out in an organic solvent like ethanol or acetic acid at elevated temperatures to facilitate the formation of the phenazine ring.

Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous monitoring of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

2-Fluoro-7-chlorophenazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide to form quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, allowing the introduction of different functional groups. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine-1,6-dione, while reduction can produce 2-chloro-7-fluoroaniline .

Scientific Research Applications

2-Fluoro-7-chlorophenazine has a wide range of applications in scientific research:

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics and antifungal agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes and induce apoptosis in cancer cells.

    Industry: this compound is used in the production of dyes and pigments, as well as in the development of photodynamic therapy agents for treating various diseases.

Mechanism of Action

The mechanism of action of 2-Fluoro-7-chlorophenazine involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also generates reactive oxygen species (ROS) upon exposure to light, causing oxidative damage to cellular structures . These actions make it a promising candidate for photodynamic therapy and antimicrobial applications.

Comparison with Similar Compounds

2-Fluoro-7-chlorophenazine can be compared with other phenazine derivatives such as:

    Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity against Mycobacterium tuberculosis.

    Clofazimine: Used as an antituberculosis agent and exhibits similar antimicrobial properties.

    Pyocyanin: A natural phenazine produced by Pseudomonas aeruginosa with notable antibiotic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-7-fluorophenazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN2/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZVLCYPXGOJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C3C=CC(=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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